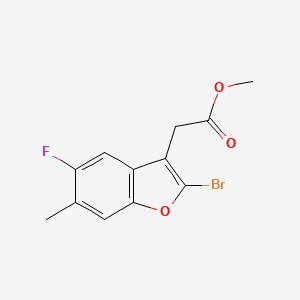
Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate is a complex organic compound with a molecular formula of C12H10BrFO3. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate typically involves multiple steps. One common method includes the bromination and fluorination of a benzofuran derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-fluorobenzoate: This compound shares similar structural features but lacks the benzofuran ring.
2-Bromo-5-fluorobenzoic acid, methyl ester: Another related compound with similar functional groups but different overall structure.
Uniqueness
Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H10BrFO3 |
|---|---|
Molecular Weight |
301.11 g/mol |
IUPAC Name |
methyl 2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H10BrFO3/c1-6-3-10-7(4-9(6)14)8(12(13)17-10)5-11(15)16-2/h3-4H,5H2,1-2H3 |
InChI Key |
PSNTZQRKQUUBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


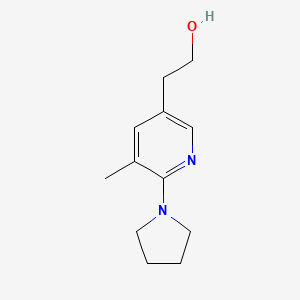

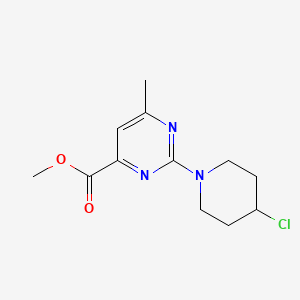
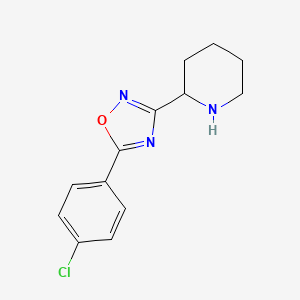

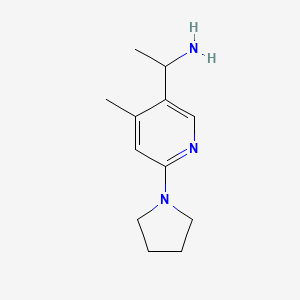

![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
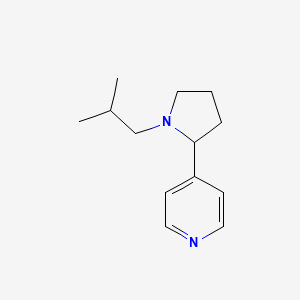
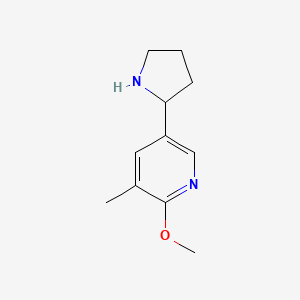
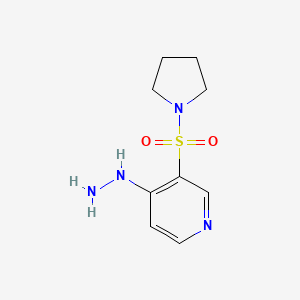
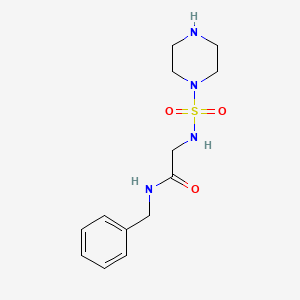
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

